molecular formula C9H5BrFN3O B13710377 5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde

5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde

Cat. No.: B13710377
M. Wt: 270.06 g/mol
InChI Key: MLCQVNCRSGITPW-UHFFFAOYSA-N
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Description

5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position, a fluoropyridyl group at the 4-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carboxylic acid

    Reduction: 5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(6-Fluoro-3-pyridyl)imidazole-2-carbaldehyde: Lacks the bromine atom at the 5-position.

    5-Bromo-4-(3-pyridyl)imidazole-2-carbaldehyde: Lacks the fluorine atom on the pyridyl group.

    5-Bromo-4-(6-fluoro-3-pyridyl)imidazole: Lacks the aldehyde group at the 2-position.

Uniqueness

5-Bromo-4-(6-fluoro-3-pyridyl)imidazole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both bromine and fluorine atoms, along with the aldehyde group, allows for versatile chemical reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C9H5BrFN3O

Molecular Weight

270.06 g/mol

IUPAC Name

5-bromo-4-(6-fluoropyridin-3-yl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C9H5BrFN3O/c10-9-8(13-7(4-15)14-9)5-1-2-6(11)12-3-5/h1-4H,(H,13,14)

InChI Key

MLCQVNCRSGITPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=C(NC(=N2)C=O)Br)F

Origin of Product

United States

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